molecular formula C9H20Cl2N2O B8128543 (3S,4R)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride

(3S,4R)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride

Cat. No.: B8128543
M. Wt: 243.17 g/mol
InChI Key: DNEMBMRUCXTRGW-FOMWZSOGSA-N
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Description

(3S,4R)-3-methyl-2-oxa-8-azaspiro[45]decan-4-amine dihydrochloride is a spirocyclic compound with a unique structure that includes both an oxazolidine and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. The final product is then obtained by introducing the amine group and converting it to the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to control reaction conditions precisely. The purification process typically involves crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic structure or reduce any oxidized functional groups.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives with different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

Chemistry

In chemistry, (3S,4R)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride is used as a building block for synthesizing more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for developing new drugs to treat various diseases.

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (3S,4R)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3S,4R)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride include other spirocyclic amines and oxazolidines. Examples include:

  • Spiro[4.5]decan-8-amine derivatives
  • Oxazolidine-based compounds

Uniqueness

What sets this compound apart from similar compounds is its specific stereochemistry and the presence of both an oxazolidine and a piperidine ring. This unique combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(3S,4R)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.2ClH/c1-7-8(10)9(6-12-7)2-4-11-5-3-9;;/h7-8,11H,2-6,10H2,1H3;2*1H/t7-,8-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNEMBMRUCXTRGW-FOMWZSOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2(CCNCC2)CO1)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](C2(CCNCC2)CO1)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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